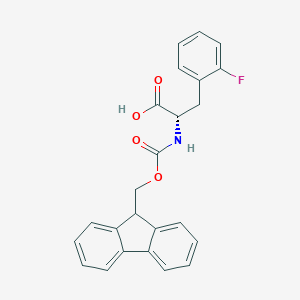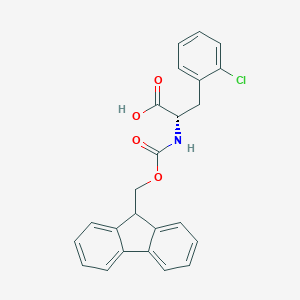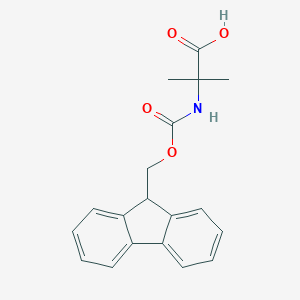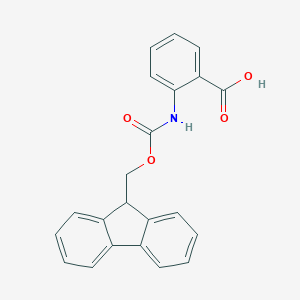
Boc-Beta-Ala-OSu
Descripción general
Descripción
Boc-Beta-Ala-OSu, also known as Boc-b-alanine N-hydroxysuccinimide ester, is a white to off-white powder . It is used as a reactant involved in the synthesis of Muramyldipeptide analogs via solid-phase synthesis, Microcin C analogs for use as antibacterials, and Lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .
Molecular Structure Analysis
Boc-Beta-Ala-OSu has a molecular formula of C12H18N2O6 . Its molecular weight is 286.28 g/mol . The InChI string representation of its structure is InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) .
Physical And Chemical Properties Analysis
Boc-Beta-Ala-OSu is a white to off-white powder . It has a molecular weight of 286.28 g/mol . Its density is 1.282 g/cm3 . The melting point is 100-101°C .
Aplicaciones Científicas De Investigación
- Muramyldipeptide Analogs : These are synthesized via solid-phase synthesis and have potential applications in immunomodulation and vaccine development .
- Microcin C Analogs : These analogs serve as antibacterials, providing a route for the development of new antibiotics .
- Lipid I and Nucleoside Diphosphate Peptide Derivatives : Synthesized through catalyzed coupling reactions, these derivatives have applications in studying bacterial cell wall biosynthesis .
- Alanine Scan Libraries : Boc-Beta-Ala-OSu is used to prepare scan libraries for SAR studies, which help identify critical residues within a peptide that are essential for its activity .
The use of Boc-Beta-Ala-OSu in peptide synthesis is crucial due to its role as a protecting group, which prevents unwanted side reactions during the synthesis process . Additionally, it is advantageous in the synthesis of hydrophobic peptides and those containing ester and thioester moieties .
Direcciones Futuras
While specific future directions for Boc-Beta-Ala-OSu are not detailed in the search results, research into the self-assembly of peptides, including those similar to Boc-Beta-Ala-OSu, is ongoing . These studies have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .
Mecanismo De Acción
Target of Action
Boc-Beta-Ala-OSu, also known as Boc-L-β-Alanine N-hydroxysuccinimide ester , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides and proteins. The role of Boc-Beta-Ala-OSu is to protect these amino groups during the synthesis process, preventing unwanted side reactions .
Mode of Action
Boc-Beta-Ala-OSu interacts with its targets (amino groups) through a process known as Boc protection. In this process, the Boc group of Boc-Beta-Ala-OSu forms a covalent bond with the amino group of the peptide or protein, thereby protecting it from reacting with other reagents during the synthesis process . This protection can be selectively removed when no longer needed, allowing for further reactions to occur at the previously protected site .
Biochemical Pathways
The primary biochemical pathway involved in the action of Boc-Beta-Ala-OSu is peptide synthesis. In this pathway, individual amino acids are linked together to form peptides or proteins. Boc-Beta-Ala-OSu plays a crucial role in this process by protecting the amino groups of the amino acids, ensuring that they only react when and where desired, thus facilitating the synthesis of complex peptides and proteins .
Pharmacokinetics
Its solubility in common solvents like dmso, dmf, and ethanol is crucial for its use in peptide synthesis.
Result of Action
The result of Boc-Beta-Ala-OSu’s action is the successful synthesis of complex peptides and proteins with a high degree of control and specificity. By protecting amino groups during synthesis, Boc-Beta-Ala-OSu allows for the creation of peptides and proteins with precise structures, which is essential for studying the function of these biomolecules in biological systems .
Action Environment
The action of Boc-Beta-Ala-OSu is influenced by several environmental factors. For instance, the choice of solvent can affect the efficiency of Boc protection. Additionally, the reaction conditions, such as temperature and pH, can also impact the effectiveness of Boc-Beta-Ala-OSu. It is typically stored in a dry environment at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWATMRQKCTKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443523 | |
| Record name | Boc-Beta-Ala-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Beta-Ala-OSu | |
CAS RN |
32703-87-0 | |
| Record name | Boc-Beta-Ala-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)


![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

